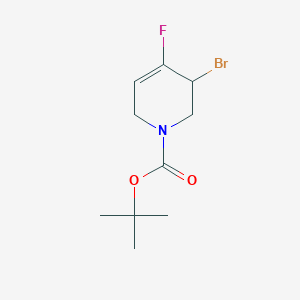

tert-butyl 5-bromo-4-fluoro-5,6-dihydropyridine-1(2H)-carboxylate

Description

tert-Butyl 5-bromo-4-fluoro-5,6-dihydropyridine-1(2H)-carboxylate is a fluorinated and brominated dihydropyridine derivative. This compound is marketed by CymitQuimica as a fluorinated intermediate, though its pricing and specifications remain undefined .

The tert-butyl carbamate group and dihydropyridine core make it a versatile building block in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions, as seen in analogs like tert-butyl 4-boronate-5,6-dihydropyridine derivatives .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-bromo-4-fluoro-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrFNO2/c1-10(2,3)15-9(14)13-5-4-8(12)7(11)6-13/h4,7H,5-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COECNWCFQGVLAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=C(C(C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromo-4-fluoro-5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyridine core through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The introduction of the bromine and fluorine atoms can be achieved through halogenation reactions using reagents such as bromine and fluorine sources under controlled conditions. The tert-butyl ester group is usually introduced via esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, as well as advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-bromo-4-fluoro-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The dihydropyridine ring can be oxidized to form pyridine derivatives or reduced to form tetrahydropyridine derivatives.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for ester hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation can produce pyridine derivatives.

Scientific Research Applications

Tert-butyl 5-bromo-4-fluoro-5,6-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active dihydropyridines.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 5-bromo-4-fluoro-5,6-dihydropyridine-1(2H)-carboxylate exerts its effects involves interactions with specific molecular targets. In biological systems, it may interact with calcium channels or other receptors, modulating their activity. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Substituent Influence on Reactivity :

- The bromo group in the target compound and its 4-bromo analog enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) .

- The fluoro substituent in the target compound may enhance metabolic stability and electron-withdrawing effects, common in fluorinated pharmaceuticals .

- The boronate ester analog (MW 308.21 g/mol) demonstrates high efficiency in Pd-catalyzed reactions (86% yield) , suggesting that the target compound’s bromo/fluoro substituents could offer similar versatility.

Synthetic Utility :

Research Findings and Data Gaps

Commercial Availability

- The target compound is listed by CymitQuimica as a specialty fluorinated product, but pricing and purity are undefined . In contrast, the 4-bromo analog is commercially available with specified molecular weight (262.14 g/mol) .

Biological Activity

Tert-butyl 5-bromo-4-fluoro-5,6-dihydropyridine-1(2H)-carboxylate (CAS No. 1881331-83-4) is a nitrogen-containing heterocyclic compound notable for its unique structural features and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and interactions with biological targets, supported by relevant data tables and case studies.

The compound has the molecular formula and a molecular weight of approximately 280.134 g/mol. Its physical properties include a density of about 1.4 g/cm³ and a boiling point of approximately 294.2 °C at 760 mmHg . The presence of bromine and fluorine atoms on the pyridine ring enhances its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for high yields while maintaining structural integrity. The synthetic pathways often leverage the compound's nitrogen heterocycle to introduce various functional groups, enhancing its versatility as a building block in organic chemistry.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Antimicrobial Activity : Similar compounds have demonstrated strong antimicrobial properties, suggesting potential efficacy against bacterial strains.

- Cytotoxicity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, although specific IC50 values for this compound remain to be fully characterized.

Case Studies

Several studies have investigated the biological implications of related compounds:

- Dihydropyridine Derivatives : A study on structurally similar dihydropyridines found that modifications in substituents significantly influenced their cytotoxicity against leukemia cells, with IC50 values ranging from M to M .

| Compound Name | Structure | IC50 (M) |

|---|---|---|

| Dihydropyridine A | Structure A | |

| Dihydropyridine B | Structure B |

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies often focus on:

- Binding Affinity : Analyzing how well the compound binds to specific receptors or enzymes.

- Metabolic Stability : Assessing how the compound is metabolized in biological systems to predict its efficacy and safety profile.

Comparison with Related Compounds

The biological activity of tert-butyl 5-bromo-4-fluoro-5,6-dihydropyridine can be compared with structurally similar compounds to highlight its unique properties:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 5-Bromo-4-fluorodihydropyridinone | Similar dihydropyridine structure | Exhibits strong antimicrobial activity |

| Tert-butyl 4-bromo-5-methylpyridine | Contains methyl group instead of fluorine | Potentially more lipophilic |

| 5-Fluoro-4-bromodihydropyridinone | Lacks tert-butyl group | Different solubility profile |

These comparisons illustrate how variations in substituents influence chemical reactivity and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.